![molecular formula C21H19ClN4O3S B2756964 3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845804-69-5](/img/structure/B2756964.png)
3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Descripción
This compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3-chlorophenylsulfonyl group at position 3 and a tetrahydrofuran-2-ylmethyl group at position 1. Its molecular formula is C21H19ClN4O3S, with a molecular weight of 442.92 g/mol.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-3,5,7-9,11,14H,4,6,10,12,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVYFZMIKMOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrrolo[2,3-b]quinoxaline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{15}H_{16ClN_3O_2S with a molecular weight of approximately 335.82 g/mol. The structure includes:
- Pyrrolo[2,3-b]quinoxaline core : Known for its potential in drug development.
- Sulfonyl group : Enhances solubility and biological activity.
- Tetrahydrofuran moiety : Affects the compound's pharmacokinetics and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit significant biological activities, such as:
- Antitumor Activity : Several studies have demonstrated the compound's potential to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through various biochemical pathways.
- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.
Antitumor Activity
A notable study investigated the antitumor effects of similar pyrrolo[2,3-b]quinoxaline derivatives. The most active compound demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 = 3.23 µg/mL) . This suggests that modifications to the pyrroloquinoxaline structure can enhance anticancer efficacy.
Anti-inflammatory Mechanisms
Research has illustrated that compounds within this class can inhibit key signaling pathways involved in inflammation, such as the phosphatidylinositol 3-kinase pathway . This inhibition can lead to decreased expression of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
Antimicrobial Efficacy
Compounds similar to This compound have shown antimicrobial properties against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis for pyrrolo[2,3-b]quinoxaline derivatives indicates that modifications in the sulfonyl group and tetrahydrofuran substituents significantly influence biological activity. For instance:
Modification | Effect on Activity |
---|---|
Chlorine substitution on phenyl ring | Increases potency against cancer cells |
Variations in tetrahydrofuran chain length | Alters solubility and bioavailability |
Comparación Con Compuestos Similares
Physicochemical and Pharmacokinetic Comparisons
Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Potential Advantages |
---|---|---|---|---|
Target Compound | 442.92 | ~3.5 | 3-Chlorophenylsulfonyl, THF-methyl | Enhanced solubility, metabolic stability |
CAY10602 | 418.44 | ~3.2 | 4-Fluorophenyl, phenylsulfonyl | JAK3 inhibition |
881043-91-0 | 408.85 | ~2.8 | Ethanol, 3-chlorophenylsulfonyl | Simpler synthesis |
C24H26Cl2N4O2S (Pyrrolo[3,2-c]quinoline) | 505.46 | ~4.1 | Ethylpyrrolidinyl | Higher lipophilicity |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.